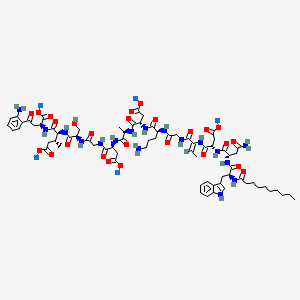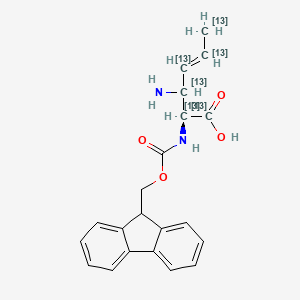![molecular formula C13H7I2NO B13841770 4'-Hydroxy-3',5'-diiodo-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13841770.png)
4'-Hydroxy-3',5'-diiodo-[1,1'-biphenyl]-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Hydroxy-3’,5’-diiodo-[1,1’-biphenyl]-4-carbonitrile is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of hydroxy, diiodo, and carbonitrile functional groups attached to a biphenyl structure. Its molecular formula is C13H7I2NO, and it is known for its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Hydroxy-3’,5’-diiodo-[1,1’-biphenyl]-4-carbonitrile typically involves the iodination of a biphenyl precursor. One common method includes the use of glacial acetic acid, deionized water, and a composite catalyst consisting of concentrated sulfuric acid and concentrated hydrochloric acid. The reaction is carried out under controlled temperature conditions, usually between 75°C to 90°C, with iodine and an oxidant such as ammonium persulfate . The reaction mixture is stirred, heated, and then cooled to obtain the desired product through filtration and recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar iodination processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The industrial process emphasizes safety, efficiency, and environmental considerations.
Análisis De Reacciones Químicas
Types of Reactions
4’-Hydroxy-3’,5’-diiodo-[1,1’-biphenyl]-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The carbonitrile group can be reduced to primary amines.
Substitution: The diiodo groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Primary amines and secondary amines.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4’-Hydroxy-3’,5’-diiodo-[1,1’-biphenyl]-4-carbonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4’-Hydroxy-3’,5’-diiodo-[1,1’-biphenyl]-4-carbonitrile involves its interaction with specific molecular targets. The hydroxy and diiodo groups play a crucial role in binding to enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress and signal transduction .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-3,5-diiodobenzonitrile: Shares similar functional groups but differs in the overall structure.
4-Hydroxy-3,5-diiodobenzoic acid: Contains a carboxylic acid group instead of a carbonitrile group.
4-Hydroxy-3,5-diiodobenzaldehyde: Features an aldehyde group in place of the carbonitrile group.
Uniqueness
4’-Hydroxy-3’,5’-diiodo-[1,1’-biphenyl]-4-carbonitrile is unique due to its biphenyl backbone, which imparts distinct chemical properties and reactivity. The presence of both hydroxy and diiodo groups enhances its versatility in various chemical reactions and applications.
This comprehensive overview highlights the significance of 4’-Hydroxy-3’,5’-diiodo-[1,1’-biphenyl]-4-carbonitrile in scientific research and industrial applications. Its unique structure and reactivity make it a valuable compound in multiple fields.
Propiedades
Fórmula molecular |
C13H7I2NO |
|---|---|
Peso molecular |
447.01 g/mol |
Nombre IUPAC |
2,6-diiodo-4-(4-isocyanophenyl)phenol |
InChI |
InChI=1S/C13H7I2NO/c1-16-10-4-2-8(3-5-10)9-6-11(14)13(17)12(15)7-9/h2-7,17H |
Clave InChI |
RUOQMKJWVZBNLW-UHFFFAOYSA-N |
SMILES canónico |
[C-]#[N+]C1=CC=C(C=C1)C2=CC(=C(C(=C2)I)O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(6-Methoxypyrido[4,3-c][2]benzazepin-11-ylidene)hexanoic acid](/img/structure/B13841689.png)


![3-[18-(2-Carboxyethyl)-13-ethenyl-8-(1-methoxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B13841705.png)

![(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B13841714.png)

![2-(1-benzyl-3,4-dihydro-2H-pyrido[2,3-b]pyrazin-6-yl)ethanol](/img/structure/B13841720.png)


![4'-(Tribromomethyl)-[1,1'-biphenyl]-2-carboxylic Acid](/img/structure/B13841733.png)

![Thieno[3,2-c]pyridine4-Methylbenzenesulfonate](/img/structure/B13841749.png)
![Ethyl 2-(2-Fluropyridin-4-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13841755.png)
